Cardiopet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CardioPET involves the incorporation of the radioactive isotope fluorine-18 into a fatty acid structure. The synthetic route typically includes the following steps:
Preparation of the precursor: The precursor molecule, which is a fatty acid derivative, is synthesized through a series of organic reactions.
Radiofluorination: The precursor is then subjected to a nucleophilic substitution reaction with a fluorine-18 source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), under specific conditions to introduce the radioactive fluorine atom.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring strict adherence to safety and regulatory guidelines due to the use of radioactive materials. Automated synthesis modules are often employed to streamline the production process, minimize human exposure to radiation, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
CardioPET undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of oxidizing agents, leading to the formation of various oxidized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions with this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
CardioPET has a wide range of scientific research applications, including:
Chemistry: this compound is used as a radiotracer in PET imaging studies to investigate the metabolic pathways of fatty acids in various tissues.
Biology: It is employed in studies to understand the role of fatty acid metabolism in different biological processes, including energy production and storage.
Medicine: this compound is primarily used in clinical research to assess myocardial perfusion and fatty acid uptake in patients with coronary artery disease. It helps in diagnosing and evaluating the severity of the disease.
Industry: This compound is used in the development and testing of new PET imaging agents and technologies .
Mechanism of Action
CardioPET exerts its effects through metabolic trapping in heart tissue. As a modified fatty acid, it closely resembles naturally occurring free fatty acids and undergoes similar metabolic processes. Once administered, this compound is taken up by myocardial cells and transported into the mitochondria, where it undergoes β-oxidation. The radioactive fluorine-18 allows for the visualization of myocardial perfusion and fatty acid uptake using PET imaging .
Comparison with Similar Compounds
CardioPET can be compared with other PET tracers used for myocardial perfusion imaging, such as:
Fluorodeoxyglucose (FDG): Unlike FDG, which is a glucose analog, this compound is a fatty acid analog, making it more suitable for studying fatty acid metabolism.
Rubidium-82 (Rb-82): Rb-82 is another PET tracer used for myocardial perfusion imaging. this compound provides additional information on fatty acid uptake, which is not possible with Rb-82.
BFPET (4-[18F]fluorophenyltriphenylphosphonium): BFPET is a PET blood flow marker, whereas this compound specifically targets fatty acid metabolism
This compound’s uniqueness lies in its ability to provide detailed information on both myocardial perfusion and fatty acid uptake, making it a valuable tool in the diagnosis and evaluation of coronary artery disease.
Properties
CAS No. |
855927-17-2 |
---|---|
Molecular Formula |
C18H33FO2 |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
2-[(1S,2R)-2-(5-(18F)fluoranyltridecyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C18H33FO2/c1-2-3-4-5-6-7-11-17(19)12-9-8-10-15-13-16(15)14-18(20)21/h15-17H,2-14H2,1H3,(H,20,21)/t15-,16+,17?/m1/s1/i19-1 |
InChI Key |
DDTRZLZETKPBPQ-YWWFHXEUSA-N |
Isomeric SMILES |
CCCCCCCCC(CCCC[C@@H]1C[C@H]1CC(=O)O)[18F] |
Canonical SMILES |
CCCCCCCCC(CCCCC1CC1CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.